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Compound of Interest

Compound Name: Nitidine

Cat. No.: B1203446

Nitidine: A Technical Guide for Laboratory
Professionals

An In-depth Guide to the Physical, Chemical, and Biological Properties of Nitidine for
Research and Drug Development

This technical guide provides a comprehensive overview of the physical and chemical
properties of Nitidine, a bioactive benzophenanthridine alkaloid of significant interest to the
scientific community. Primarily intended for researchers, scientists, and professionals in drug
development, this document details the compound's characteristics, spectroscopic profile, and
established laboratory protocols. Furthermore, it elucidates the key signaling pathways
modulated by Nitidine, offering insights into its mechanism of action.

Core Physical and Chemical Properties

Nitidine is a naturally occurring quaternary alkaloid predominantly isolated from plants of the
Zanthoxylum genus.[1] It is most commonly available for laboratory use as Nitidine Chloride, a
salt that enhances its stability and handling.

Data Summary: Physical and Chemical Characteristics

The following tables summarize the key quantitative data for both the Nitidine cation and its
chloride salt form.
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Table 1: General and Chemical Properties of Nitidine

Property Value Reference(s)

2,3-dimethoxy-12-methyl-[2]
IUPAC Name [3]benzodioxolo[5,6- [1114]

c]phenanthridin-12-ium

Nitidine Cation, Nitidin, NSC

Synonyms 146397 [3]
Chemical Formula C21H18NOa* [3]
Molecular Weight 348.37 g/mol [1]
CAS Number 6872-57-7 [1]

Table 2: Properties of Nitidine Chloride

Property Value Reference(s)

2,3-dimethoxy-12-methyl-[2]

[3]benzodioxolo[5,6-
IUPAC Name o _ [4]
c]phenanthridin-12-ium

chloride
Chemical Formula C21H18CINOa [4]
Molecular Weight 383.82 g/mol [4]
CAS Number 13063-04-2 [4]
Appearance White to off-white solid powder

DMSO (=1.9 mg/mL), Insoluble

Solubility )
in water and ethanol
Storage Store at -20°C [5]
= 2 years under proper storage
Stability Y Prop J [5]

conditions

© 2025 BenchChem. All rights reserved. 2/14 Tech Support


https://www.benchchem.com/product/b1203446?utm_src=pdf-body
https://aacrjournals.org/mct/article/11/2/277/91398/Inhibition-of-STAT3-Signaling-Pathway-by-Nitidine
https://pubchem.ncbi.nlm.nih.gov/compound/Nitidine
https://en.wikipedia.org/wiki/Nitidine
https://pubchem.ncbi.nlm.nih.gov/compound/Nitidine_-chloride
https://pubchem.ncbi.nlm.nih.gov/compound/Nitidine
https://pubchem.ncbi.nlm.nih.gov/compound/Nitidine
https://en.wikipedia.org/wiki/Nitidine
https://en.wikipedia.org/wiki/Nitidine
https://www.benchchem.com/product/b1203446?utm_src=pdf-body
https://aacrjournals.org/mct/article/11/2/277/91398/Inhibition-of-STAT3-Signaling-Pathway-by-Nitidine
https://pubchem.ncbi.nlm.nih.gov/compound/Nitidine
https://pubchem.ncbi.nlm.nih.gov/compound/Nitidine_-chloride
https://pubchem.ncbi.nlm.nih.gov/compound/Nitidine_-chloride
https://pubchem.ncbi.nlm.nih.gov/compound/Nitidine_-chloride
https://pubchem.ncbi.nlm.nih.gov/compound/Nitidine_-chloride
https://pmc.ncbi.nlm.nih.gov/articles/PMC9729779/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9729779/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1203446?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile

Detailed spectroscopic analysis is crucial for the verification of molecular structure and purity.
While comprehensive experimental spectra for Nitidine are not widely available in public
databases, this section provides available mass spectrometry data and expected ranges for
NMR, IR, and UV-Vis spectroscopy based on its chemical structure.

Mass Spectrometry (MS)

Liquid chromatography-mass spectrometry (LC-MS) data confirms the molecular weight of the
Nitidine cation.

Table 3: Mass Spectrometry Data for Nitidine

Parameter Value Reference(s)
lonization Mode Electrospray lonization (ESI) [3]
Precursor m/z 348.12 [3]
_ 333.10, 332.09, 318.08,
Major Fragments (m/z) [3]
304.10

Nuclear Magnetic Resonance (NMR) Spectroscopy

Explicit experimental *H and 3C NMR data for Nitidine is not readily available. However, based
on its benzophenanthridine core and substituent groups, the following tables outline the
expected chemical shift () ranges.

Table 4: Predicted *tH NMR Chemical Shifts for Nitidine
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Proton Type Expected Chemical Shift (d, ppm)
Aromatic Protons (Ar-H) 7.0-9.5
Methoxy Protons (-OCHs) 39-42
Methylenedioxy Protons (-O-CH2-0O-) 6.0-6.3
N-Methyl Protons (N+-CHs) 45-5.0
Methylene Protons (-CHz-) 3.0-35

Table 5: Predicted 13C NMR Chemical Shifts for Nitidine

Carbon Type Expected Chemical Shift (, ppm)
Aromatic Carbons (Ar-C) 100 - 150

Quaternary Aromatic Carbons 120 - 160

Methoxy Carbons (-OCHs) 55-65

Methylenedioxy Carbon (-O-CHz2-O-) 100 - 105

N-Methyl Carbon (N*-CHs) 45 - 55

Methylene Carbon (-CH2-) 25-35

Infrared (IR) Spectroscopy

The IR spectrum of Nitidine is expected to show characteristic absorption bands
corresponding to its various functional groups.

Table 6: Expected IR Absorption Bands for Nitidine
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Functional Group Expected Wavenumber (cm—?)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 3000
Aromatic C=C Stretch 1450 - 1600
C-O Ether Stretch 1000 - 1300
C-N Stretch 1020 - 1250

UV-Visible (UV-Vis) Spectroscopy

The conjugated aromatic system of the benzophenanthridine core in Nitidine results in strong

ultraviolet light absorption.

Table 7: UV-Visible Absorption Data for Nitidine

Parameter Value Reference(s)

Amax ~280 nm [6]

Not specified (likely ethanol or
Solvent
methanol)

Experimental Protocols

This section provides detailed methodologies for common laboratory procedures involving
Nitidine, from its extraction to its application in cell-based assays.

Isolation and Purification of Nitidine

Nitidine is naturally sourced from the roots and stems of Zanthoxylum nitidum. Several
methods have been established for its extraction and purification.[5][7]

Methodology: Acid Inner Ebullition Extraction and Resin Purification

o Preparation of Plant Material: The dried roots of Zanthoxylum nitidum are ground into a fine

powder.
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e Immersion: The powder is first immersed in a solution of 80% ethanol containing 0.61% HCI
at a solvent-to-solid ratio of 4.1 (mL/g).[8]

o Extraction: The extraction is then carried out using a 20% ethanol solution at 82°C for
approximately 4 minutes.[8] This "acid inner ebullition” method facilitates the dissolution of
alkaloids as their hydrochloride salts.[8]

 Purification: The crude extract is passed through a 732 cation exchange resin column.

o Elution: The adsorbed Nitidine is desorbed from the resin using an acidic ethanol solvent,
often with the assistance of ultrasonication to improve efficiency.[8]

e Solvent Removal and Crystallization: The solvent is removed under reduced pressure to
yield purified Nitidine Chloride.

Cell Viability (MTT/MTS) Assay

To determine the cytotoxic effects of Nitidine Chloride on cancer cell lines, a colorimetric assay
such as the MTT or MTS assay is commonly employed.[2][9]

Methodology: General Protocol for Cell Viability Assay

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and
incubate for 24 hours to allow for attachment.

o Compound Treatment: Prepare serial dilutions of Nitidine Chloride in the appropriate cell
culture medium. Replace the existing medium with 100 pL of the medium containing the
various concentrations of Nitidine Chloride. Include a vehicle control (e.g., DMSO) and a no-
treatment control.

 Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
o Addition of Reagent:

o For MTT assay: Add 10 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for
4 hours at 37°C.[10]
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o For MTS assay: Add 20 pL of MTS reagent to each well and incubate for 1-4 hours at
37°C.[11]

e Solubilization (MTT only): For the MTT assay, add 100 uL of solubilization solution (e.qg.,
DMSO or a solution of 16% SDS in 40% DMF) to each well and mix thoroughly to dissolve
the formazan crystals.[10][11]

o Absorbance Reading: Measure the absorbance at the appropriate wavelength (570 nm for
MTT, 490 nm for MTS) using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and
determine the ICso value.

Table 8: Reported ICso Values of Nitidine Chloride in Various Cancer Cell Lines

. Incubation
Cell Line Cancer Type . ICs0 (UM) Reference(s)
Time (h)
A2780 Ovarian Cancer 48 2.831 [9]
SKOV3 Ovarian Cancer 48 4.839 [9]
us7 Glioblastoma 24 ~50 [9]
DuU145 Prostate Cancer 72 ~3.0 [9]
PC-3 Prostate Cancer 72 ~8.0 [9]

Western Blot Analysis

Western blotting is used to detect changes in protein expression and phosphorylation levels in
response to Nitidine Chloride treatment.

Methodology: General Protocol for Western Blotting

o Cell Lysis: Treat cells with Nitidine Chloride for the desired time and at the desired
concentration. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing
protease and phosphatase inhibitors.
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e Protein Quantification: Determine the protein concentration of each lysate using a BCA or
Bradford assay.

o SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli
buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel
electrophoresis (SDS-PAGE).

o Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride
(PVDF) membrane.

o Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-
buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

e Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-
STAT3, anti-STATS3, anti-p-Akt, anti-Akt, anti-Bcl-2) overnight at 4°C.

e Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a
horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room
temperature.

» Detection: Wash the membrane again and detect the protein bands using an enhanced
chemiluminescence (ECL) reagent and an imaging system.

e Analysis: Quantify the band intensities and normalize to a loading control such as -actin or
GAPDH.

Signaling Pathways and Mechanisms of Action

Nitidine exerts its biological effects, particularly its anti-cancer and anti-inflammatory
properties, by modulating several key intracellular signaling pathways.

Inhibition of the JAKISTAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a
critical signaling cascade for numerous cytokines and growth factors, and its aberrant activation
iIs common in many cancers.[12][13][14][15] Nitidine Chloride has been shown to be a potent
inhibitor of this pathway.[2] It suppresses the phosphorylation of JAK1, JAK2, and Src kinases,
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which in turn prevents the phosphorylation and activation of STAT3.[2] This leads to the
downregulation of STAT3 target genes that are involved in cell proliferation (Cyclin D1), survival
(Bcl-xL), and angiogenesis (VEGF).[2]
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Figure 1. Inhibition of the JAK/STAT Signaling Pathway by Nitidine Chloride.
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Inhibition of the PI3K/Akt Pathway

The PI3K/Akt signaling pathway is another crucial regulator of cell survival, proliferation, and
metastasis.[16][17] Nitidine Chloride has been demonstrated to suppress this pathway by
inhibiting the phosphorylation of Akt.[16][18] This deactivation of Akt leads to several
downstream effects, including the downregulation of matrix metalloproteinases (MMP-2 and
MMP-9), which are key enzymes in cancer cell invasion and metastasis.[16] Furthermore,
Nitidine-induced apoptosis is mediated through the Akt pathway, involving the upregulation of
pro-apoptotic proteins (Bax, p53, Caspase-3, Caspase-9) and the downregulation of the anti-
apoptotic protein Bcl-2.[18]
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Figure 2. Inhibition of the PI3K/Akt Signaling Pathway by Nitidine Chloride.

Experimental Workflow Visualization
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The following diagram illustrates a typical workflow for investigating the effects of Nitidine
Chloride in a laboratory setting, from initial cell culture to final data analysis.
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Figure 3. General Experimental Workflow for Studying Nitidine Chloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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